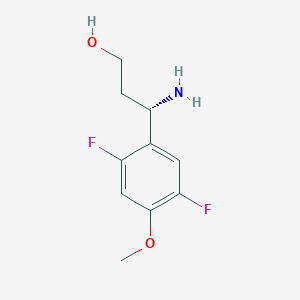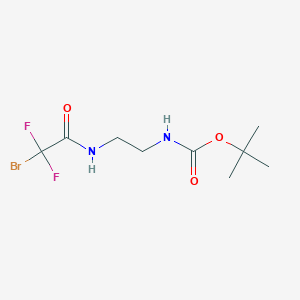
1-(3-Chlorobenzoyl)-4-piperidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorobenzoyl)-4-piperidinone is an organic compound that belongs to the class of piperidinones It is characterized by the presence of a 3-chlorobenzoyl group attached to the nitrogen atom of a piperidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorobenzoyl)-4-piperidinone typically involves the acylation of 4-piperidone with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
化学反応の分析
Types of Reactions
1-(3-Chlorobenzoyl)-4-piperidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The chlorine atom in the 3-chlorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 1-(3-Chlorobenzoyl)-4-hydroxypiperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(3-Chlorobenzoyl)-4-piperidinone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: The compound is used in the production of various chemicals and materials.
作用機序
The mechanism of action of 1-(3-Chlorobenzoyl)-4-piperidinone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 1-(3-Chlorobenzoyl)-4-hydroxypiperidine
- 1-(3-Chlorobenzoyl)-4-methylpiperidine
- 1-(3-Chlorobenzoyl)-4-ethylpiperidine
Uniqueness
1-(3-Chlorobenzoyl)-4-piperidinone is unique due to its specific structural features, such as the presence of a 3-chlorobenzoyl group and a piperidinone ring. These features confer distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C12H12ClNO2 |
|---|---|
分子量 |
237.68 g/mol |
IUPAC名 |
1-(3-chlorobenzoyl)piperidin-4-one |
InChI |
InChI=1S/C12H12ClNO2/c13-10-3-1-2-9(8-10)12(16)14-6-4-11(15)5-7-14/h1-3,8H,4-7H2 |
InChIキー |
FVKASFKQQYXBBV-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1=O)C(=O)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B15238186.png)

![2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride](/img/structure/B15238199.png)








![4-((4-Methoxyphenyl)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B15238250.png)

